Naxagolide
CAS No.: 88058-88-2
Cat. No.: VC0006089
Molecular Formula: C15H21NO2
Molecular Weight: 247.33 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 88058-88-2 | 
|---|---|
| Molecular Formula | C15H21NO2 | 
| Molecular Weight | 247.33 g/mol | 
| IUPAC Name | (4aR,10bR)-4-propyl-2,3,4a,5,6,10b-hexahydrobenzo[h][1,4]benzoxazin-9-ol | 
| Standard InChI | InChI=1S/C15H21NO2/c1-2-7-16-8-9-18-15-13-10-12(17)5-3-11(13)4-6-14(15)16/h3,5,10,14-15,17H,2,4,6-9H2,1H3/t14-,15-/m1/s1 | 
| Standard InChI Key | JCSREICEMHWFAY-HUUCEWRRSA-N | 
| Isomeric SMILES | CCCN1CCO[C@H]2[C@H]1CCC3=C2C=C(C=C3)O | 
| SMILES | CCCN1CCOC2C1CCC3=C2C=C(C=C3)O | 
| Canonical SMILES | CCCN1CCOC2C1CCC3=C2C=C(C=C3)O | 
Introduction
Chemical Structure and Physicochemical Properties
Naxagolide (C₁₅H₂₁NO₂; molecular weight: 247.33 g/mol) is a heterotricyclic compound featuring a naphthoxazine backbone with a propyl substituent at position 4 and a hydroxyl group at position 9 . Its absolute stereochemistry, defined by two chiral centers (4aR,10bR), is critical for dopamine receptor binding . The compound’s tertiary amine and phenolic moieties contribute to its solubility profile, with a measured solubility of 200 mg/mL in dimethyl sulfoxide (DMSO) .
Table 1: Key Chemical Properties of Naxagolide
The hydrochloride salt (C₁₅H₂₂ClNO₂; CAS: 99705-65-4) was frequently employed in preclinical studies to enhance stability .
Pharmacological Profile and Mechanism of Action
Naxagolide exhibits high affinity for dopamine D2 and D3 receptors, with Ki values of 8.5 nM (D2) and 0.16 nM (D3), demonstrating 50-fold selectivity for D3 receptors. In vitro assays using rat striatal membranes revealed IC₅₀ values of 23 nM for displacing [³H]apomorphine and 55 nM for [³H]spiperone, indicating preferential binding to agonist-specific receptor conformations .
In Vivo Pharmacodynamics
In rodent models, naxagolide elicited dose-dependent effects:
- 
Contralateral turning (5 μg/kg) in 6-hydroxydopamine-lesioned rats, lasting 1–3 hours .
 - 
Stereotypic behaviors (e.g., sniffing, gnawing) at 10 μg/kg .
 
These effects correlate with D2/D3 receptor activation in the striatum and limbic regions.
Clinical Development for Parkinson’s Disease
- 
Suboptimal motor symptom control compared to levodopa.
 - 
Dose-limiting side effects, including dyskinesias and psychiatric disturbances.
 - 
Pharmacokinetic challenges, such as short half-life and variable bioavailability .
 
Applications in Neuroimaging
The radiotracer [(11)C]-(+)-PHNO, a carbon-11-labeled naxagolide derivative, enables quantification of high-affinity D2 (D2HIGH) and D3 receptors in vivo . Key findings include:
- 
D3 Selectivity: In nonhuman primates, [(11)C]-(+)-PHNO binding is enriched in D3-rich regions (e.g., ventral striatum) compared to conventional ligands like [¹¹C]raclopride .
 - 
Receptor Occupancy Studies: Used to assess antipsychotic drug effects on D2/3 receptors in schizophrenia.
 - 
Social Attachment Research: Correlated D2/3 availability with social bonding behaviors in humans .
 
Synthesis and Analytical Characterization
Naxagolide hydrochloride was synthesized via a stereoselective route involving:
- 
Oxazine ring formation from naphtholic precursors.
 - 
Propylamine introduction under reductive amination conditions .
 
Purity (>98%) was confirmed via HPLC and nuclear magnetic resonance (NMR) .
Future Perspectives
While naxagolide’s therapeutic potential remains unrealized, [(11)C]-(+)-PHNO continues to advance neuropsychiatric research. Emerging applications include:
- mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume